molecular formula C19H16O5 B590334 (S)-4'-Hydroxywarfarin CAS No. 68407-05-6

(S)-4'-Hydroxywarfarin

Cat. No. B590334
CAS RN: 68407-05-6
M. Wt: 324.332
InChI Key: RRZWAMPDGRWRPF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Scientific Research Applications

  • Microbial Metabolism of Warfarin to 4'-Hyydroxywarfarin : Warfarin is metabolized to 4'-hydroxywarfarin by the fungus Cunninghamella bainieri, demonstrating the microbial model's capability to mimic mammalian metabolism. The study investigated the aromatic hydroxylation mechanism, finding it consistent with cytochrome P-450-mediated hydroxylation via the classic NIH shift pathway (Rizzo & Davis, 1989).

  • Metabolism by CYP2C19 : The enzyme CYP2C19 metabolizes both R- and S-warfarin, with 4'-hydroxywarfarin being a minor metabolite. This study explored the efficiency and contribution of CYP2C19 in liver metabolism, revealing insights into warfarin’s variable therapeutic responses (Kim et al., 2013).

  • Inhibition of CYP2C9 Metabolism : Hydroxywarfarin metabolites, including 4'-hydroxywarfarin, can inhibit the metabolism of S-warfarin by CYP2C9, suggesting an impact on the drug's metabolic capacity and a potential role in drug interactions and variable patient responses (Jones et al., 2010).

  • Quantification in Human Plasma : A method was developed to quantify warfarin enantiomers and major hydroxylation metabolites in human plasma using HPLC-MS/MS, contributing to understanding drug interactions and phenotypic characterization of enzymes involved in warfarin metabolism (Ju et al., 2014).

  • Glucuronidation by UGT Isoforms : Different human UDP-glucuronosyltransferases (UGTs) are involved in the glucuronidation of R- and S-enantiomers of hydroxywarfarin, including 4'-hydroxywarfarin, indicating varying enzymatic affinity and capacity for these metabolites. This glucuronidation process plays a crucial role in the biotransformation pathways of warfarin (Bratton et al., 2012).

Mechanism of Action

If the compound is a drug, this involves understanding how it interacts with biological systems to exert its effects .

Safety and Hazards

This involves understanding the safety measures needed when handling the compound and the hazards associated with it .

Future Directions

This involves identifying areas of future research involving the compound .

properties

IUPAC Name

4-hydroxy-3-[(1S)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZWAMPDGRWRPF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314211
Record name (S)-4′-Hydroxywarfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68407-05-6
Record name (S)-4′-Hydroxywarfarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68407-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxywarfarin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068407056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4′-Hydroxywarfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYWARFARIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZW392097
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.